molecular formula C28H34N2O4 B7752718 5-hydroxy-N-(4-methoxyphenyl)-2-methyl-4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl)benzofuran-3-carboxamide

5-hydroxy-N-(4-methoxyphenyl)-2-methyl-4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl)benzofuran-3-carboxamide

Cat. No.: B7752718
M. Wt: 462.6 g/mol
InChI Key: NIRVXWSUHCFHDV-UHFFFAOYSA-N
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Description

5-hydroxy-N-(4-methoxyphenyl)-2-methyl-4-((1,3,3-trimethyl-6-azabicyclo[321]octan-6-yl)methyl)benzofuran-3-carboxamide is a complex organic compound with a unique structure that includes a benzofuran core, a methoxyphenyl group, and a trimethyl-azabicyclo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-N-(4-methoxyphenyl)-2-methyl-4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl)benzofuran-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the Trimethyl-Azabicyclo Group: This is usually done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-N-(4-methoxyphenyl)-2-methyl-4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl)benzofuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of quinone derivatives.

    Reduction: This can result in the formation of hydroquinone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroquinone derivatives.

Scientific Research Applications

5-hydroxy-N-(4-methoxyphenyl)-2-methyl-4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl)benzofuran-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: This compound could be explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-hydroxy-N-(4-methoxyphenyl)-2-methyl-4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl)benzofuran-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxy-4-methyl-6-hepten-3-one: This compound shares the hydroxy and methyl groups but has a different core structure.

    2-(4-Methoxyphenyl)-1-benzopyran-4-one: This compound shares the methoxyphenyl group but has a different core structure.

    6-Methoxyflavanone: This compound shares the methoxy group but has a different core structure.

Uniqueness

What sets 5-hydroxy-N-(4-methoxyphenyl)-2-methyl-4-((1,3,3-trimethyl-6-azabicyclo[32

Properties

IUPAC Name

5-hydroxy-N-(4-methoxyphenyl)-2-methyl-4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N2O4/c1-17-24(26(32)29-18-6-8-20(33-5)9-7-18)25-21(22(31)10-11-23(25)34-17)14-30-16-28(4)13-19(30)12-27(2,3)15-28/h6-11,19,31H,12-16H2,1-5H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIRVXWSUHCFHDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2CN3CC4(CC3CC(C4)(C)C)C)O)C(=O)NC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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